BenchChemオンラインストアへようこそ!

2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Orthogonal protection Boc deprotection Multi-step synthesis

Select this 5,8-disubstituted tetrahydroisoquinoline to leverage its unique orthogonal protection (N-Boc / C8-NH2) and C5-Br handle for stepwise SAR library synthesis. This scaffold is validated for M. tuberculosis ATP synthase inhibitors and CNS receptor ligands, enabling chemoselective Suzuki coupling, reductive amination, and sequential derivatization not possible with analogs lacking both functional groups. High purity (≥98%) ensures reliable cross-coupling yields.

Molecular Formula C14H19BrN2O2
Molecular Weight 327.22 g/mol
CAS No. 1260763-55-0
Cat. No. B1445635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine
CAS1260763-55-0
Molecular FormulaC14H19BrN2O2
Molecular Weight327.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)N)Br
InChIInChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)12(16)5-4-11(9)15/h4-5H,6-8,16H2,1-3H3
InChIKeyDPCDGWCFUVLWBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS 1260763-55-0): A Boc-Protected 5,8-Disubstituted Tetrahydroisoquinoline Building Block for Targeted Drug Discovery


2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS 1260763-55-0) is a bicyclic tetrahydroisoquinoline (THIQ) derivative carrying a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, a bromine atom at the 5-position, and a free primary amine at the 8-position . The compound belongs to the 5,8-disubstituted THIQ class, which has been established as a privileged scaffold for inhibitors of Mycobacterium tuberculosis ATP synthase [1]. Its dual orthogonal functional handles—the Boc-protected secondary amine and the free primary aromatic amine—enable stepwise, chemoselective derivatization that is not achievable with unprotected or fully protected analogs.

Why Generic Substitution Fails: The Critical Role of Orthogonal Boc Protection in 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine


Closely related analogs such as 5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS 1260779-54-1, lacking the Boc group) and 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 215184-78-4, lacking the 8-amino group) each lack at least one of the two orthogonal functional handles present in the target compound [1]. The unprotected secondary amine in the de-Boc analog cannot participate in selective amide bond formation or reductive amination without also reacting at the 8-amino position, leading to complex mixtures and low yields. Conversely, the absence of the 8-amino group in the des-amino analog eliminates the possibility of introducing C-8 substituents that are essential for the antitubercular pharmacophore defined by Lu et al. (2020) [2]. The regioisomer tert-butyl 5-amino-8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 2059944-11-3) swaps the bromine and amine positions, which is predicted to alter the electronic properties and binding interactions of the THIQ core, as the 8-amino group is a key pharmacophoric element in the 5,8-disubstituted THIQ series [2].

Quantitative Differentiation Evidence for 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine: Comparator-Based Selection Criteria


Orthogonal Boc Protection Enables Chemoselective Derivatization—A Synthetic Advantage Over Unprotected Analogs

The target compound carries a Boc group on the tetrahydroisoquinoline ring nitrogen, while the 8-position bears a free primary amine. This orthogonal protection allows selective deprotection of the Boc group under acidic conditions (e.g., TFA or HCl/dioxane) to unmask the secondary amine without affecting the 8-amino group, or alternatively, direct functionalization of the 8-amino group (e.g., acylation, sulfonylation, or reductive amination) while the Boc group remains intact [1]. This strategy is fundamental in solid-phase peptide synthesis (SPPS) and complex molecule construction. The closest analog, 5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS 1260779-54-1), lacks the Boc group entirely and therefore cannot achieve stepwise differentiation between the two amine sites [2].

Orthogonal protection Boc deprotection Multi-step synthesis Chemoselectivity

5-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling for Diversification—A Handle Absent in Non-Halogenated THIQ Cores

The aryl bromide at the 5-position is a versatile handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura (with aryl/heteroaryl boronic acids), Buchwald-Hartwig amination, and Sonogashira coupling [1]. This reactivity enables the introduction of diverse aryl, heteroaryl, and alkynyl substituents at C-5, a position demonstrated to be critical for modulating antitubercular potency in the 5,8-disubstituted THIQ series [2]. By contrast, non-halogenated THIQ cores (e.g., 1,2,3,4-tetrahydroisoquinolin-8-amine) require a separate halogenation step before diversification, adding synthetic complexity and reducing overall yield.

Suzuki coupling Buchwald-Hartwig amination C–C bond formation Library synthesis

5,8-Disubstitution Pattern Is Pharmacophorically Validated for M. tuberculosis ATP Synthase Inhibition—Support for the Target Compound's Core Architecture

Lu et al. (2020) systematically evaluated a panel of 5,8-disubstituted tetrahydroisoquinolines and demonstrated that this substitution pattern is highly effective for inhibiting M. tuberculosis in culture, with a broad trend of improved potency correlating with increased lipophilicity at the 5-position [1]. Large substituents (e.g., benzyl groups) at the 5-position were well-tolerated, while N-methylpiperazine was the preferred 8-substituent. The target compound 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine provides the exact 5,8-disubstituted THIQ scaffold (after Boc deprotection) required for constructing such inhibitors, with the bromine at C-5 serving as a precursor for introducing lipophilic aryl substituents via cross-coupling. In contrast, the regioisomer tert-butyl 5-amino-8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 2059944-11-3), which places the amine at C-5 and bromine at C-8, diverges from the validated pharmacophore and is not supported by the SAR data.

Antitubercular ATP synthase inhibition SAR 5,8-disubstituted THIQ

Commercial Availability at High Purity (≥98%) with Batch-Specific QC Documentation Supports Reproducible Research

The target compound is commercially available from multiple suppliers with a minimum purity specification of 98% (HPLC) . One supplier (Bidepharm) provides batch-specific QC data including NMR, HPLC, and GC upon request, enabling researchers to verify identity and purity before use . In contrast, the regioisomer CAS 2059944-11-3 is typically offered at 95% purity with less comprehensive QC documentation, and the unprotected analog CAS 1260779-54-1, while also available at 98%, lacks the Boc handle required for orthogonal synthesis.

Purity specification QC documentation Reproducibility Procurement

Optimal Research and Procurement Application Scenarios for 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine


Synthesis of 5-Aryl-8-amino-THIQ Libraries for Antitubercular Drug Discovery

The compound serves as a key intermediate for constructing focused libraries of 5-aryl-8-amino-tetrahydroisoquinolines via Suzuki-Miyaura cross-coupling at the C-5 bromine position, followed by Boc deprotection to reveal the N-2 secondary amine for further derivatization [1]. This strategy directly supports the SAR exploration of the 5,8-disubstituted THIQ scaffold validated by Lu et al. (2020) as an inhibitor class against M. tuberculosis ATP synthase [2].

Orthogonal Dual-Functionalization for CNS-Targeted Probe Synthesis

The orthogonal Boc and free amine groups enable sequential functionalization: the 8-amino group can be elaborated (e.g., to N-methylpiperazine via reductive amination or Buchwald-Hartwig coupling) while the Boc group remains intact, followed by Boc deprotection and N-2 derivatization. This is particularly valuable for CNS-targeted programs where the THIQ core is a privileged scaffold for dopamine receptor and sigma receptor ligands [1].

Regioisomer-Controlled Synthesis for Comparative SAR Studies

The clear distinction between the target compound (Br at C-5, NH2 at C-8) and its regioisomer CAS 2059944-11-3 (NH2 at C-5, Br at C-8) enables controlled head-to-head comparison of regioisomeric effects on biological activity. This is essential for deconvoluting the contribution of substituent position to target engagement, particularly in kinase and GPCR programs where regioisomerism can dramatically alter selectivity profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.